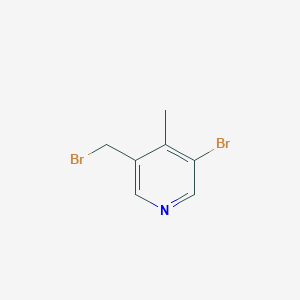
3-Bromo-5-(bromomethyl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, with a methyl group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Bromo-5-(bromomethyl)-4-methylpyridine involves the bromination of 3,5-dimethylpyridine. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
For large-scale industrial production, an alternative method involves the use of 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and involves fewer hazardous reagents. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to yield (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .
化学反应分析
Types of Reactions
3-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines.
科学研究应用
3-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds that can act as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the synthesis of potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects .
相似化合物的比较
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3,5-Dibromopyridine: Contains two bromine atoms but lacks the methyl group, affecting its steric and electronic properties.
4-Bromo-3-methylpyridine: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry .
属性
分子式 |
C7H7Br2N |
|---|---|
分子量 |
264.94 g/mol |
IUPAC 名称 |
3-bromo-5-(bromomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3 |
InChI 键 |
XXUSRHHJXVPELW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















